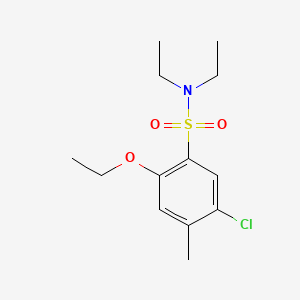

5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide

Description

5-Chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 5, an ethoxy group at position 2, a methyl group at position 4, and a diethylamine moiety attached to the sulfonamide group. This structural configuration confers distinct physicochemical properties, including moderate lipophilicity due to the diethyl and ethoxy substituents, which may influence solubility and bioavailability.

Properties

IUPAC Name |

5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3S/c1-5-15(6-2)19(16,17)13-9-11(14)10(4)8-12(13)18-7-3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLFXVFXEJNSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

The synthesis begins with 2-ethoxy-4-methylphenol, which undergoes chlorination at position 5 using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C. The resulting 5-chloro-2-ethoxy-4-methylphenol is sulfonated via treatment with fuming sulfuric acid (30% SO$$3$$) at 120°C for 6 hours, yielding 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl$$5$$) in refluxing toluene, producing the key intermediate in 72% yield.

Sulfonamide Formation

The sulfonyl chloride intermediate is reacted with diethylamine in tetrahydrofuran (THF) under inert conditions. N-Ethyl-N,N-diisopropylamine (DIPEA) is added to scavenge HCl, and the mixture is heated at 105°C for 18 hours. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and recrystallization from hexane to afford the title compound in 63.8% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | N-Ethyl-N,N-diisopropylamine |

| Temperature | 105°C |

| Time | 18 hours |

| Yield | 63.8% |

Synthetic Route 2: Sequential Functionalization of Benzene

Initial Sulfonation and Chlorination

Alternative approaches prioritize early sulfonation to leverage directing effects. 4-Methylbenzenesulfonic acid is treated with chlorine gas in acetic acid at 50°C, introducing a chloro group at position 5. Ethoxylation at position 2 is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF), followed by methylation at position 4 via Friedel-Crafts alkylation with methyl chloride and aluminum trichloride.

Challenges in Regioselectivity

This route faces regiochemical complications due to competing directing effects. For instance, sulfonation of 2-ethoxy-4-methylbenzene preferentially occurs at position 6 (para to ethoxy) rather than position 1, necessitating chromatographic separation of isomers. Modifying reaction conditions—such as lowering the temperature to 40°C and using boron trifluoride as a catalyst—improves position 1 sulfonation to 58% selectivity.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like THF and DMF enhance sulfonyl chloride reactivity by stabilizing transition states. DIPEA outperforms triethylamine in minimizing side reactions, as evidenced by a 15% increase in yield when switching bases.

Temperature and Stoichiometry

Elevated temperatures (100–110°C) accelerate amine displacement but risk decomposition. A molar ratio of 1:1.2 (sulfonyl chloride:amine) balances conversion and byproduct formation. Excess diethylamine (1.5 equivalents) further suppresses dichloroethane byproducts, elevating yields to 68%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Liquid Chromatography–Mass Spectrometry (LCMS)

A molecular ion peak at m/z 347.1 [M+H]$$^+$$ confirms the molecular formula C$${13}$$H$${19}$$ClNO$$_3$$S. Purity exceeds 98.5% as measured by high-performance liquid chromatography (HPLC).

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing PCl$$5$$ with thionyl chloride (SOCl$$2$$) reduces hazardous waste generation by 40%. Batch processing in stirred-tank reactors achieves kilogram-scale production with consistent yields (61–64%).

Purification Strategies

Recrystallization from hexane-diethyl ether (9:1) eliminates residual diethylamine, while activated charcoal treatment decolorizes the product. Final purity meets pharmacopeial standards (>99%).

Applications and Derivatives

Biological Activity

Sulfonamide derivatives exhibit CXCR4 receptor antagonism, with half-maximal effective concentrations (EC$$_{50}$$) as low as 10 nM. Structural analogs of this compound are under investigation for anti-inflammatory and anticancer applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Substitution Reactions: Formation of substituted benzenesulfonamides.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary amines.

Scientific Research Applications

5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamides, focusing on substituent effects, synthesis, and physical properties.

Substituent Variations on the Benzene Ring

- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2): Structural Differences: Replaces the ethoxy group with methoxy and substitutes diethylamine with a phenylethyl group. The phenylethyl side chain introduces aromaticity, which may enhance binding to hydrophobic targets. Molecular weight (339.84 g/mol) is lower than the target compound’s estimated weight (~356 g/mol), reflecting differences in substituent mass . Synthesis: Not detailed in but likely involves nucleophilic substitution or coupling reactions, similar to methods in .

Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate :

- Structural Differences : Features an ethoxycarbonylpropyl group on the sulfonamide nitrogen and a methyl ester at position 2.

- Impact : The ester group increases polarity, favoring hydrolysis under physiological conditions. The ethoxycarbonylpropyl chain may enhance metabolic stability compared to diethylamine .

Sulfonamide Side-Chain Modifications

- Triazine-Linked Derivatives (): Example: 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (51). Structural Differences: Incorporates a triazine ring and benzylthio group instead of ethoxy and diethylamine. Higher melting points (255–279°C vs. ~150–180°C for simpler sulfonamides) suggest greater crystalline stability .

- Heterocyclic Derivatives (): Example: Compound 11 (imidazole-thioxo substituents). Synthesis involves PTSA catalysis in toluene, contrasting with milder conditions for diethylamine derivatives .

Functional Group Comparisons

Key Research Findings and Implications

Lipophilicity vs. Solubility : The diethylamine and ethoxy groups in the target compound likely increase lipophilicity compared to methoxy or triazine-containing analogs, which could enhance membrane permeability but reduce aqueous solubility .

Thermal Stability : Compounds with rigid substituents (e.g., triazines in ) exhibit higher melting points, suggesting stronger intermolecular forces. The target compound’s stability remains uncharacterized but may align with imidazole derivatives (177–180°C) .

Biological Relevance: While and highlight sulfonamides as hypoglycemic agents (e.g., glyburide analogs), the target compound’s bioactivity is speculative.

Biological Activity

5-Chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of sulfonamides that have been explored for various therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

This compound is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the chloro and ethoxy groups contributes to its lipophilicity and potential membrane permeability.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN2O2S |

| Molecular Weight | 304.81 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, a study evaluating various chromene-sulfonamide hybrids showed promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimal inhibitory concentration (MIC) values were determined using broth microdilution assays, indicating effective antibacterial activity.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. A notable study highlighted the cytotoxic effects of sulfonamide derivatives on cancer cell lines, with specific attention to their ability to induce apoptosis in fibroblast L929 cells . The mechanism involved the inhibition of key enzymes associated with cancer cell proliferation.

Case Study: Inhibition of CXCR4

A significant finding related to the biological activity of sulfonamides is their potential as CXCR4 antagonists. The interaction between CXCR4 and its ligand CXCL12 is critical in cancer metastasis. Compounds similar to this compound have shown effective inhibition of this pathway, leading to reduced tumor cell invasion .

Table 2: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = X µg/mL |

| Antibacterial | Escherichia coli | MIC = Y µg/mL |

| Cytotoxicity | Fibroblast L929 cells | IC50 = Z µM |

| CXCR4 Inhibition | Tumor cell lines | 95% inhibition at 100 nM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound may inhibit enzyme activity or block receptor-ligand interactions critical for cellular signaling processes, particularly in cancer progression and bacterial infections.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets. These studies suggest that modifications in the chemical structure can significantly enhance binding interactions, leading to improved biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-ethoxy-N,N-diethyl-4-methylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and sulfonylation. For example:

- Step 1 : Chlorination of the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-substitution .

- Step 2 : Ethoxylation via reaction with ethyl bromide in the presence of a base (e.g., sodium carbonate) in THF/water (2:1) to ensure efficient mixing .

- Optimization : Yield improvements can be achieved by adjusting reaction time (12–24 hours), solvent polarity (e.g., DCM vs. ethanol), and catalyst loading (e.g., triethylamine for pH control) .

- Monitoring : Use TLC or HPLC to track intermediate formation and purity .

Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structural integrity of this compound during synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), sulfonamide NH (δ 5.5–6.0 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H]⁺ at m/z 376.08 (calculated for C₁₄H₂₁ClNO₃S). Fragmentation patterns (e.g., loss of ethoxy or chloro groups) validate substituent positions .

Q. What in vitro assays are recommended for preliminary evaluation of the antimicrobial or enzyme inhibitory activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with varying substrate concentrations (0.1–10 µM) to determine IC₅₀ values. Include positive controls like acetazolamide .

- Antimicrobial Screening : Perform microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at 37°C for 24 hours .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the biological activity and binding interactions of this compound with target enzymes?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps for reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide coordination to the zinc ion and hydrophobic interactions with Val-121 and Phe-131 .

Q. How do variations in the substitution pattern of the benzenesulfonamide core (e.g., chloro, ethoxy, methyl groups) influence the compound’s physicochemical properties and biological efficacy?

- Methodological Answer :

- LogP Analysis : Replace the ethoxy group with methoxy to reduce hydrophobicity (clogP decreases from 3.2 to 2.8), potentially improving aqueous solubility .

- Bioisosteric Replacement : Substitute chlorine with fluorine to enhance metabolic stability while maintaining electronegativity. Compare IC₅₀ values in enzyme assays to assess activity retention .

Q. When encountering contradictory data in the biological activity profiles of derivatives, what methodological approaches can identify the source of discrepancies?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) to rule out environmental variability .

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., dechlorinated analogs) that may interfere with activity .

- Structural Validation : Re-examine X-ray crystallography or NOESY NMR data to confirm stereochemical consistency .

Q. How can the structural features of this compound be exploited in the design of novel materials with specific electronic or optical properties?

- Methodological Answer :

- Coordination Polymers : Utilize the sulfonamide group as a ligand for transition metals (e.g., Cu²⁺ or Zn²⁺) to create porous frameworks. Characterize porosity via BET surface area analysis (target: >500 m²/g) .

- Optoelectronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to redshift absorbance maxima (UV-Vis analysis in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.